![molecular formula C24H22FN5O2 B2787147 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941894-10-6](/img/structure/B2787147.png)
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
BenchChem offers high-quality 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazole derivatives, such as the one mentioned, often exhibit antimicrobial properties . They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .
Anti-Tuberculosis Agents
Given the structural similarity to other pyrazole compounds, this molecule could be investigated for its potential as an anti-tuberculosis agent . Tuberculosis remains a major global health challenge, and new drugs are urgently needed to combat multi-drug-resistant strains of the tuberculosis bacteria .
Anti-Inflammatory Applications
Pyrazole derivatives are known for their anti-inflammatory effects . This compound could be studied for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases, including arthritis, asthma, and cardiovascular diseases .
Antioxidant Properties
The presence of a fluorophenyl group in the compound suggests that it might exhibit antioxidant properties . Antioxidants are crucial in combating oxidative stress in cells, which is linked to aging and many diseases, such as cancer and neurodegenerative disorders .
Anti-Tumor and Cytotoxicity
Research into pyrazole derivatives has shown that they can have anti-tumor activities . This particular compound could be synthesized and tested against various cancer cell lines to assess its cytotoxicity and potential as a cancer therapeutic agent .
Analgesic Effects
The compound’s structure indicates potential analgesic properties , which could be beneficial in pain management. Developing new painkillers is essential to provide alternatives to opioids, which have a high risk of addiction and adverse side effects .
Urease Inhibition
Urease is an enzyme that contributes to the pathogenicity of certain bacteria. Inhibiting urease can prevent infections, especially those related to the gastrointestinal tract, such as those caused by Helicobacter pylori .
Quorum Sensing Inhibition
Quorum sensing is a communication mechanism used by bacteria to coordinate behavior. Inhibiting quorum sensing can reduce bacterial virulence without killing the bacteria, which may help prevent the development of resistance. This compound could be explored for its quorum sensing inhibitor (QSI) activities .
Mécanisme D'action
Target of Action
The primary target of this compound is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the survival and colonization of highly pathogenic bacteria .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of the urease enzyme disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can prevent pathogenic bacteria from maintaining themselves, as they rely on the urea cycle for survival .
Pharmacokinetics
The presence of a fluorophenyl group and a piperazine ring could potentially enhance the compound’s absorption and distribution .
Result of Action
By inhibiting the urease enzyme, the compound can prevent pathogenic bacteria from colonizing and maintaining themselves . This could potentially make the compound effective in preventing ureolytic bacterial infections .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and its ability to bind to the urease enzyme. Additionally, the presence of other substances could potentially interfere with the compound’s action .
Propriétés
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-19-6-8-20(9-7-19)27-10-12-28(13-11-27)23(31)17-29-14-15-30-22(24(29)32)16-21(26-30)18-4-2-1-3-5-18/h1-9,14-16H,10-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIROKLGRMXHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787065.png)

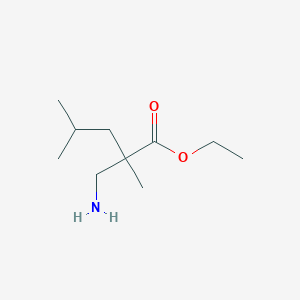
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)
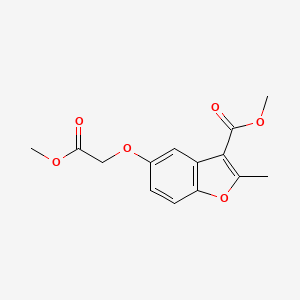
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)
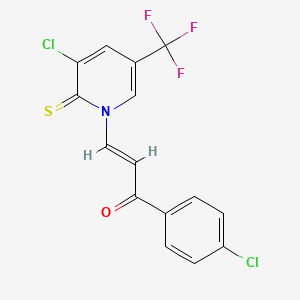

![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)
![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)
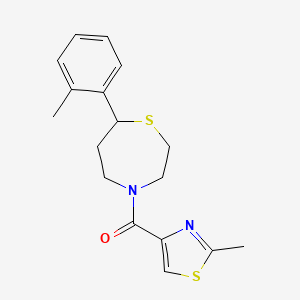
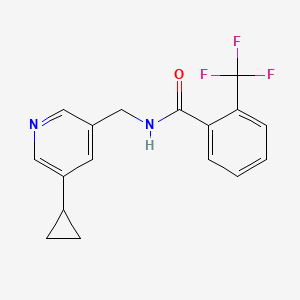
![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)